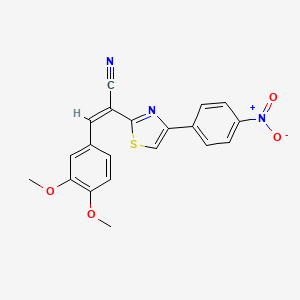

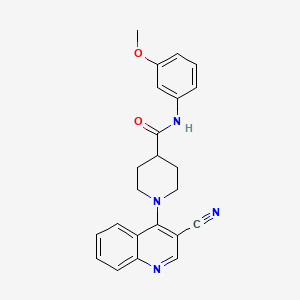

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide” is a complex organic compound. It contains a thiophene group, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide” would likely be complex due to the presence of multiple functional groups. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis

The chemical reactions involving “N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide” would depend on the specific conditions and reagents used. Thiophene derivatives have been reported to exhibit a wide range of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide” would depend on its specific structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Aplicaciones Científicas De Investigación

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors. The unique electronic properties of thiophene make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound , with its thiophene moiety, could be explored for enhancing charge transport in semiconductor layers of electronic devices .

Anticancer Agents

Compounds containing the thiophene ring have shown potential as anticancer agents. The structural framework of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide may be investigated for its cytotoxicity against various cancer cell lines, offering a pathway for the development of new therapeutic agents .

Anti-inflammatory Drugs

Thiophene derivatives are known to exhibit anti-inflammatory properties. This compound, due to its thiophene core, might be utilized in the synthesis of novel anti-inflammatory drugs, potentially with fewer side effects and improved efficacy .

Antimicrobial and Antifungal Applications

The thiophene ring is a common feature in many antimicrobial and antifungal compounds. Research into the applications of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide could lead to the development of new drugs to combat resistant strains of bacteria and fungi .

Neuroprotective Agents

Given the role of thiophene derivatives in neuroprotection, this compound could be studied for its potential to protect neuronal cells against damage, which is crucial in the treatment of neurodegenerative diseases .

Agricultural Chemicals

Thiophene derivatives have been used in the design of fungicides. The compound may have applications in agriculture, particularly in the synthesis of new pesticides that are more effective and environmentally friendly .

Material Science

In material science, thiophene-containing compounds are used as corrosion inhibitors and dyes. The compound could be explored for its properties in these areas, potentially leading to advancements in industrial applications .

Anesthetic Agents

Thiophene derivatives have been utilized in anesthetic agents. Research into the anesthetic properties of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide could contribute to the development of new, safer, and more effective local anesthetics .

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclopropyl-N-(2-thiophen-2-ylethyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NOS/c22-20(19-9-3-6-15-5-1-2-8-18(15)19)21(16-10-11-16)13-12-17-7-4-14-23-17/h1-9,14,16H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFNEULHDOYJQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2879259.png)

![7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2879262.png)

![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2879263.png)

![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2879266.png)

![ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2879267.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2879275.png)